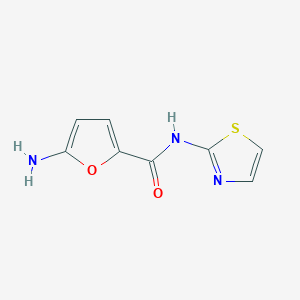
2-Furancarboxamide, 5-amino-N-2-thiazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxamide, 5-amino-N-2-thiazolyl- is a chemical compound that features a furan ring and a thiazole ring.
Preparation Methods
The synthesis of 2-Furancarboxamide, 5-amino-N-2-thiazolyl- typically involves the alkylation of 4-aryl-2-thiazolylacetonitriles by N-substituted chloroacetamides in the presence of potassium carbonate (K₂CO₃) . This method allows for the formation of the desired compound under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-Furancarboxamide, 5-amino-N-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
2-Furancarboxamide, 5-amino-N-2-thiazolyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, 5-amino-N-2-thiazolyl- involves its interaction with molecular targets and pathways within biological systems. The thiazole ring is known for its ability to interact with various enzymes and receptors, potentially leading to biological effects such as antimicrobial or anticancer activity . The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
2-Furancarboxamide, 5-amino-N-2-thiazolyl- can be compared with similar compounds such as:
5-[(2-fluorophenoxy)methyl]-N-(4-methyl-2-thiazolyl)-2-furancarboxamide: This compound also features a furan and thiazole ring but has different substituents, leading to distinct properties and applications.
2-Furancarboxamide, N-methyl-: This compound has a similar core structure but differs in the substituents attached to the furan ring.
The uniqueness of 2-Furancarboxamide, 5-amino-N-2-thiazolyl- lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
826991-02-0 |
|---|---|
Molecular Formula |
C8H7N3O2S |
Molecular Weight |
209.23 g/mol |
IUPAC Name |
5-amino-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C8H7N3O2S/c9-6-2-1-5(13-6)7(12)11-8-10-3-4-14-8/h1-4H,9H2,(H,10,11,12) |
InChI Key |
XEXTUFLNDFUFNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C2=CC=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















